molecular formula C5H3FN2O3 B1297087 3-Fluoro-4-nitropyridine-N-oxide CAS No. 769-54-0

3-Fluoro-4-nitropyridine-N-oxide

Cat. No. B1297087
CAS RN: 769-54-0
M. Wt: 158.09 g/mol
InChI Key: QHWIGULJOZAPAQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitropyridine-N-oxide is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is highly toxic when consumed orally .


Synthesis Analysis

The synthesis of 3-Fluoro-4-nitropyridine-N-oxide involves the direct fluorination of a pyridine N-oxide. Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound can be converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-nitropyridine-N-oxide is C5H3FN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-4-nitropyridine-N-oxide are challenging due to their electron-rich aromatic structure . The compound can be produced by direct fluorination of a pyridine N-oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-nitropyridine-N-oxide include a melting point of 122°C and a predicted boiling point of 417.9±25.0 °C . The compound has a density of 1.56 .

Scientific Research Applications

Synthesis of Fluoropyridines

3-Fluoro-4-nitropyridine-N-oxide has been utilized in the synthesis of meta-substituted fluoropyridines, such as [(18)F]3-fluoro-4-aminopyridine. This compound is produced through direct fluorination of pyridine N-oxides, which is a novel approach in pharmaceutical and radiopharmaceutical synthesis due to its electron-rich aromatic structure. This method involves the conversion of 3-bromo-4-nitropyridine N-oxide to 3-fluoro-4-nitropyridine N-oxide at room temperature, followed by catalytic hydrogenation to form 3-fluoro-4-aminopyridine. This approach has also been applied in labeling with fluorine-18 (Brugarolas et al., 2016).

Crystal and Molecular Structures

The crystal structures of derivatives of 3-Fluoro-4-nitropyridine-N-oxide, such as 3-methyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine N-oxide, have been extensively studied. These studies provide insights into the molecular and crystal structures, including aspects like twist angles of the nitro group, N--O distances of the N-oxide group, and the contribution of quinoid structure to resonance forms, which is significant in these molecules (Shiro et al., 1977).

Arylation and Alkylation Protocols

Facile arylation and alkylation of nitropyridine N-oxides, including 3-Fluoro-4-nitropyridine-N-oxide, have been developed through reactions with Grignard reagents. This protocol allows for site-selective arylation and alkylation, demonstrating the compound's versatility in synthesizing various pyridine compounds. These methods have applications in the total syntheses of compounds like Emoxipin and Caerulomycin A and E (Zhang & Duan, 2011).

Vibrational Analysis

Vibrational studies, including neutron and X-ray diffraction studies, have been conducted on derivatives of 3-Fluoro-4-nitropyridine-N-oxide. These studies help understand the intramolecular charge transfer and the effects of substituents on the molecular structure and stability (Baert et al., 1988).

Safety And Hazards

3-Fluoro-4-nitropyridine-N-oxide is highly toxic when consumed orally . It may cause dyspnea (difficult or labored breathing), may be harmful if inhaled, and may cause respiratory difficulty and coughing .

Future Directions

The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine-N-oxide, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .

properties

IUPAC Name

3-fluoro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWIGULJOZAPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344032
Record name 3-Fluoro-4-nitropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitropyridine-N-oxide

CAS RN

769-54-0
Record name Pyridine, 3-fluoro-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-nitropyridine-N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-nitropyridin-1-ium-1-olate
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Synthesis routes and methods I

Procedure details

Concentrated H2SO4 (75 ml) was carefully added to 3-fluoropyridine N-oxide (Preparation 5) (50 g, 0.44 mol), cooled at room temperature by using a water bath. Fuming nitric acid (55 ml) was dissolved in concentrated sulfuric acid (75 ml) and the colourless solution was added drop-wise to the substrate over 15 minutes at room temperature. The yellow mixture was heated for 1.5 hours at 90° C. The mixture was allowed to reach room temperature and slowly poured onto ice (900 g). The aqueous layer was extracted with dichloromethane (3×500 ml) and the solvent evaporated under reduced pressure to yield a yellow solid. This was washed with pentane (200 ml). The residue was dissolved in dichloromethane (50 ml). A yellow precipitate formed which was filtered off to yield the title compound (10 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoropyridine N-oxide (3-2) (10.4 g, 90 mmol) in sulfuric acid (52 mL) stirring at 120° C. was added fuming nitric acid (21 mL) over 1 hour. After stirring at 120° C. for another 3 hours, the reaction mixture was cooled to ambient temperature and poured into 300 mL of ice. The pH of the solution was adjusted to pH 7 by addition of 20% sodium hydroxide, and extracted with chloroform. The organic layer was dried, filtered and concentrated. The residue was recrystallized from diethyl ether/hexane to give a pale yellow solid (7.5 g, 51%). 1H NMR (400 MHz, CDCl3): 8.05 (m, 2H), 8.22 (m, 1H)
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
P Brugarolas, R Freifelder, SH Cheng… - Chemical …, 2016 - pubs.rsc.org
… -radioactive 3-fluoro-4-nitropyridine N-oxide (9) could be contributing to the radiolabeling yield by 19 F/ 18 F exchange. When we tested labeling of 3-fluoro-4-nitropyridine N-oxide with …
Number of citations: 14 pubs.rsc.org
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… 3-Fluoro-4-nitropyridine N-Oxide.-To a stirred solution of 3-fluoropyridine N-oxide (2 g.) in concentrated sulphuric acid (10 ml.) kept at 120-130" was added fuming nitric acid (4 ml.) …
Number of citations: 2 pubs.rsc.org
Y Sun, KM Ramos-Torres, P Brugarolas - Journal of Pharmacology and …, 2023 - ASPET
… The 3F4AP N-oxide (9a) reference standard was prepared via Pd/C catalyzed partial reduction of 3-fluoro-4-nitropyridine N-oxide 10 in ethanol under 1 atm of H 2 (Fig. 7B), 5-hydroxy-…
Number of citations: 0 jpet.aspetjournals.org
Y Sun, K Ramos-Torres, P Brugarolas - bioRxiv, 2022 - biorxiv.org
… The 3F4AP N-oxide (9a) reference standard was prepared via Pd/C catalyzed partial reduction of 3-fluoro-4-nitropyridine N-oxide 10 in ethanol under 1 atm of H2 (Fig. 7B) and [18F]…
Number of citations: 1 www.biorxiv.org
P Brugarolas, M Bhuiyan, A Kucharski… - JoVE (Journal of …, 2017 - jove.com
… 3-fluoro-4-nitropyridine N-oxide has a characteristic absorption at 313 nm. Please click here to view a … 3-fluoro-4-nitropyridine N-oxide Synthonix 76954-0 Store in desicator. Precursor …
Number of citations: 4 www.jove.com
N Nishiwaki, Y Nishida, E Tominaga, M Ariga - Tetrahedron letters, 2007 - Elsevier
… The β-amination based on the similar concept has been reported, in which 3-fluoro-4-nitropyridine N-oxide9, 10 and 3-bromo-4-nitroquinoline N-oxide are used. In the former case, …
Number of citations: 6 www.sciencedirect.com
DD Davey, PW Erhardt, EH Cantor… - Journal of medicinal …, 1991 - ACS Publications
… corresponding chloro- and dichloronitropyridines and 4,6-dichloro-5-nitropyrimidine, with the exception of compound 11, which was synthesized from 3-fluoro-4-nitropyridine N-oxide. …
Number of citations: 62 pubs.acs.org
C COOR - Heterocyclic N-oxides, 1991 - books.google.com
… Shrabka-Blotnicka, T., Use of 3-fluoro-4-nitropyridine N-oxide for the determination of N-terminal amino acids in protons and peptides, Chem. Anal.(Warsaw), 13, 587, 1968. …
Number of citations: 2 books.google.com
K Narita, H Matsuo, T Nakajima - Protein Sequence Determination: A …, 1975 - Springer
Most polypeptides and proteins occurring in nature have been shown to consist of a single polypeptide chain, but several proteins, insulin, chymotrypsin, immunoglobulin, hemoglobin …
Number of citations: 29 link.springer.com
JY Chang - 1977 - search.proquest.com
… •ine 2,4-dinitro-5-fluoroanilide nitro-2-rnethanesulfonyl-4-fluorobenzene 3,5-dinitro-2-chloropyridine 2-fluoro-3-nitropyridine 2-fluoro-3-nitropyridine 3-fluoro-4-nitropyridine N-oxide 7-…
Number of citations: 2 search.proquest.com

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